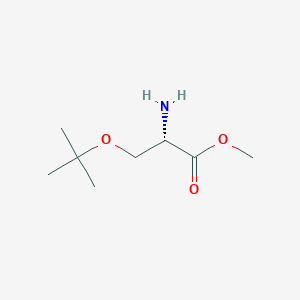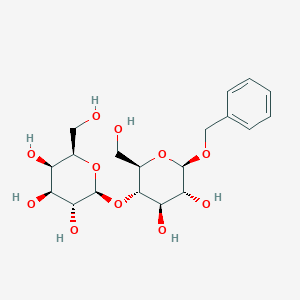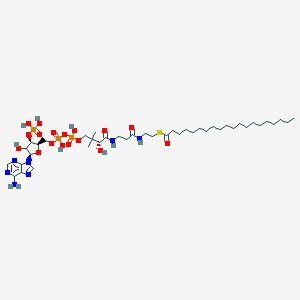
(3-(Dimethylamino)propyl)triphenylphosphonium bromide
Vue d'ensemble
Description
“(3-(Dimethylamino)propyl)triphenylphosphonium bromide” is a reactant used in the preparation of various compounds. It has been used in the synthesis of topoisomerase I-targeting antitumor agents, the C15-C21 stereopentad of discodermolide via cleavage of aminoglycosides, double-bond isomerization, and selective hydroxyl group protection. It has also been used in the creation of diphenyl amine-based sodium channel blockers, which are effective against hNav1.2 .
Molecular Structure Analysis
The linear formula for “(3-(Dimethylamino)propyl)triphenylphosphonium bromide” is (CH3)2NCH2CH2CH2P(C6H5)3(Br). Its molecular weight is 428.34 . The InChI string is 1S/C23H27NP.BrH/c1-24(2)19-12-20-25(21-13-6-3-7-14-21,22-15-8-4-9-16-22)23-17-10-5-11-18-23;/h3-11,13-18H,12,19-20H2,1-2H3;1H/q+1;/p-1 .Chemical Reactions Analysis
“(3-(Dimethylamino)propyl)triphenylphosphonium bromide” is a reactant used in the preparation of topoisomerase I-targeting antitumor agents, the C15-C21 stereopentad of discodermolide via cleavage of aminoglycosides, double-bond isomerization, and selective hydroxyl group protection. It has also been used in the creation of diphenyl amine-based sodium channel blockers, which are effective against hNav1.2 .Physical And Chemical Properties Analysis
The molecular weight of “(3-(Dimethylamino)propyl)triphenylphosphonium bromide” is 428.34. Its linear formula is (CH3)2NCH2CH2CH2P(C6H5)3(Br). The InChI string is 1S/C23H27NP.BrH/c1-24(2)19-12-20-25(21-13-6-3-7-14-21,22-15-8-4-9-16-22)23-17-10-5-11-18-23;/h3-11,13-18H,12,19-20H2,1-2H3;1H/q+1;/p-1 .Applications De Recherche Scientifique
Synthesis of Sodium Channel Blockers
It is also used in the synthesis of diphenyl amine-based sodium channel blockers, which are effective against hNav1.2 . Sodium channels play a key role in the generation and propagation of action potentials in neurons, and blockers of these channels are used in the treatment of various neurological disorders.
Wittig Reaction with Benzaldehyde
This compound is used as a reactant for the Wittig reaction with benzaldehyde . The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones.
Synthesis of Discodermolide
It is used in the synthesis of the C15-C21 stereopentad of discodermolide via cleavage of aminoglycosides, double-bond isomerization, and selective hydroxyl group protection . Discodermolide is a potent antitumor agent that has shown activity against various types of cancer cells.
Epoxidation of Arylalkenes
This compound is used in the epoxidation of arylalkenes . Epoxides are highly reactive and are used as intermediates in the synthesis of various organic compounds.
Boration of Allylic Epoxides
It is also used in the boration of allylic epoxides . This reaction is used in the synthesis of various organoboron compounds, which are used as reagents in organic synthesis.
Selective Dimerization of α-Olefins
This compound is used in the selective dimerization of α-olefins . This reaction is used in the synthesis of various organic compounds, including polymers and surfactants.
Synthesis of Indoles
Finally, it is used in the synthesis of indoles . Indoles are a class of organic compounds that are widely distributed in the natural world and have a wide range of biological activities.
Orientations Futures
“(3-(Dimethylamino)propyl)triphenylphosphonium bromide” has been used in the synthesis of various compounds, including topoisomerase I-targeting antitumor agents and diphenyl amine-based sodium channel blockers . Its future use will likely continue in these areas and potentially expand as new applications are discovered.
Mécanisme D'action
Target of Action
It has been used in the synthesis of topoisomerase i-targeting antitumor agents , suggesting that it may interact with topoisomerase I, an enzyme that alters DNA supercoiling and is a target for many anticancer drugs.
Mode of Action
It is known to be a reactant in the preparation of various compounds . For instance, it has been used in the Wittig reaction with benzaldehyde , a common method for the synthesis of alkenes from aldehydes or ketones.
Biochemical Pathways
The compound has been used in the synthesis of the C15-C21 stereopentad of discodermolide via cleavage of aminoglycosides, double-bond isomerization, and selective hydroxyl group protection . Discodermolide is a potent antimitotic agent that stabilizes microtubules. Therefore, it can be inferred that the compound may indirectly affect the microtubule dynamics and cell division processes.
Result of Action
The compound has been used in the creation of diphenyl amine-based sodium channel blockers, which are effective against hNav1.2 . Sodium channels play a key role in the generation and propagation of action potentials in neurons. Therefore, the compound may indirectly contribute to the modulation of neuronal activity.
Action Environment
The compound is recommended to be stored in an inert atmosphere at room temperature .
Propriétés
IUPAC Name |
3-(dimethylamino)propyl-triphenylphosphanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NP.BrH/c1-24(2)19-12-20-25(21-13-6-3-7-14-21,22-15-8-4-9-16-22)23-17-10-5-11-18-23;/h3-11,13-18H,12,19-20H2,1-2H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSWPSKSQQSJKKF-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27BrNP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90580684 | |
| Record name | [3-(Dimethylamino)propyl](triphenyl)phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90580684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Dimethylamino)propyl)triphenylphosphonium bromide | |
CAS RN |
18355-96-9 | |
| Record name | Phosphonium, [3-(dimethylamino)propyl]triphenyl-, bromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18355-96-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3-(Dimethylamino)propyl](triphenyl)phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90580684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phosphonium, [3-(dimethylamino)propyl]triphenyl-, bromide (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.946 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What was the main challenge in scaling up the production of (3-(Dimethylamino)propyl)triphenylphosphonium bromide?
A1: The primary challenge in scaling up the production was ensuring process safety and product quality. [] The research team addressed this by simulating the reaction to understand heat production and byproduct formation using kinetic parameters obtained from laboratory experiments and reaction calorimeter measurements. [] This approach allowed them to establish safe operating conditions for large-scale production while maintaining high product quality. []
Q2: How did the researchers determine the kinetic parameters for the amination reaction?
A2: The research article mentions that kinetic parameters were determined using laboratory experiments and reaction calorimeter measurements. [] Unfortunately, the specific experimental details and methodologies used for these measurements are not described within the provided abstract.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![methyl 1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B100425.png)



